5-Bromo-2-(dibromomethyl)pyrimidine

Description

Contextualization of Pyrimidine (B1678525) as a Heterocyclic Scaffold in Organic and Medicinal Chemistry Research

The pyrimidine ring system, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. gsconlinepress.comresearchgate.net Its fundamental importance stems from its presence as a core component of nucleic acids (cytosine, thymine, and uracil), the building blocks of DNA and RNA. gsconlinepress.comnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. gsconlinepress.comgsconlinepress.comnih.gov

The versatility of the pyrimidine scaffold allows for diverse substitutions, leading to a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular effects. orientjchem.orgnih.gov The ability of pyrimidine derivatives to interact with various biological targets, such as enzymes and receptors, has made them a privileged structure in drug discovery. nih.govjuniperpublishers.com The synthetic accessibility and the potential for structural modification have further solidified the pyrimidine framework as a critical element in the development of new therapeutic agents. nih.govmdpi.com

Table 1: Selected Biological Activities of Pyrimidine Derivatives

| Biological Activity | Examples of Pyrimidine-Based Drugs/Candidates |

| Anticancer | Fluorouracil, Methotrexate, Imatinib |

| Antiviral | Zidovudine (AZT), Lamivudine, Idoxuridine |

| Antibacterial | Trimethoprim, Sulfadiazine |

| Antifungal | Flucytosine |

| Antihypertensive | Minoxidil |

Overview of Halogenated Pyrimidines within Contemporary Chemical Synthesis

The introduction of halogen atoms onto the pyrimidine ring significantly modulates its electronic properties and reactivity, making halogenated pyrimidines valuable intermediates in contemporary chemical synthesis. clockss.org Halogen substituents can act as versatile handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions (such as Suzuki, Heck, and Sonogashira reactions), and metal-halogen exchange reactions. clockss.orgossila.com

Brominated pyrimidines, in particular, are widely utilized due to the moderate reactivity of the carbon-bromine bond, which allows for selective functionalization. ontosight.ai The position of the bromine atom on the pyrimidine ring dictates its reactivity, with different positions being more or less susceptible to nucleophilic attack or participation in catalytic cycles. For instance, 5-bromopyrimidines are common precursors for the synthesis of more complex molecules. researchgate.netgoogle.com The presence of a halogen can also influence the biological activity of the final compound, sometimes enhancing its potency or altering its selectivity. nih.govacs.org

Unique Structural Features and Research Relevance of 5-Bromo-2-(dibromomethyl)pyrimidine as a Specialized Pyrimidine Building Block

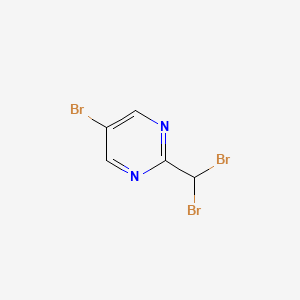

This compound is a highly functionalized pyrimidine derivative that presents a unique combination of reactive sites. chemicalbook.combldpharm.com Its structure features a pyrimidine core with a bromine atom at the 5-position and a dibromomethyl group at the 2-position. This arrangement of multiple halogen atoms offers distinct opportunities for sequential and selective chemical modifications.

The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups. researchgate.netchemicalbook.com The dibromomethyl group at the 2-position is a latent aldehyde or carboxylic acid functionality. It can undergo hydrolysis to form the corresponding aldehyde, or further oxidation to yield the carboxylic acid. This group can also participate in reactions with nucleophiles, potentially leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

The combination of these reactive sites makes this compound a valuable and specialized building block in organic synthesis. Researchers can leverage the differential reactivity of the C5-Br bond and the C2-CHBr2 group to construct complex molecular architectures with a high degree of control. This strategic functionalization is of significant interest in the design and synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The ability to introduce diverse functionalities at specific positions on the pyrimidine scaffold is crucial for structure-activity relationship (SAR) studies and the development of new bioactive molecules. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(dibromomethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br3N2/c6-3-1-9-5(4(7)8)10-2-3/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVQPRWYNSKDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidating the Reactivity and Reaction Mechanisms of 5 Bromo 2 Dibromomethyl Pyrimidine

Nucleophilic Substitution Reactions Involving the Dibromomethyl Moiety

The dibromomethyl group at the 2-position of the pyrimidine (B1678525) ring is a primary site for nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing character of the pyrimidine ring, which stabilizes the transition states of substitution reactions.

The two bromine atoms on the methyl group are effective leaving groups, facilitating displacement by a wide array of nucleophiles. These reactions typically proceed in a stepwise manner, allowing for the sequential replacement of the bromine atoms. Common nucleophiles such as amines, thiols, and alkoxides can readily displace the bromines to form new carbon-heteroatom bonds. For instance, reaction with a primary amine could first yield a 2-(aminobromomethyl)pyrimidine intermediate, which could then react with a second equivalent of the amine or a different nucleophile.

Hydrolysis of the dibromomethyl group represents a key transformation, typically leading to the formation of the corresponding aldehyde, 5-bromo-2-formylpyrimidine. This reaction often proceeds under basic or aqueous conditions, where hydroxide (B78521) ions or water act as the nucleophile. The initial substitution forms a hemiacetal-like intermediate which readily eliminates HBr to yield the stable carbonyl compound. Research on similarly structured 6-(dibromomethyl)-5-nitropyrimidines suggests that the dibromomethyl group can act as an alkylating agent, which is consistent with its susceptibility to nucleophilic attack. nih.gov

The following table outlines potential displacement reactions at the 2-position.

| Nucleophile (Nu:) | Reagent Example | Expected Product |

| Hydroxide | NaOH (aq) | 5-Bromo-2-formylpyrimidine |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5-Bromo-2-(dimethoxymethyl)pyrimidine (acetal) |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | 5-Bromo-2-(aminomethyl)pyrimidine derivatives |

| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-2-(bis(phenylthio)methyl)pyrimidine |

| Cyanide | Sodium Cyanide (NaCN) | 5-Bromo-2-(dicyanomethyl)pyrimidine |

This table represents expected products based on the known reactivity of gem-dihalides and related bromomethylpyrimidines.

Nucleophilic substitution reactions can proceed through several mechanistic pathways, primarily the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) mechanisms. wikipedia.orgnumberanalytics.com For the dibromomethyl group attached to the pyrimidine ring, the SN2 pathway is generally favored for the first substitution. youtube.com

In an SN2 reaction, the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs, in a single concerted step. youtube.com This mechanism is favored for primary halides and is sensitive to steric hindrance. The transition state involves a pentacoordinate carbon atom. The electron-withdrawing pyrimidine ring, while activating the substrate towards nucleophilic attack, would destabilize the formation of a carbocation intermediate required for an SN1 reaction. An SN1 pathway involves a two-step process where the leaving group departs first to form a carbocation, which is then attacked by the nucleophile. youtube.com The formation of a primary carbocation adjacent to an electron-deficient ring is energetically unfavorable, making the SN1 route less likely for 5-Bromo-2-(dibromomethyl)pyrimidine.

Therefore, the substitution is most likely to follow a sequential SN2 mechanism:

First Substitution: Nu:⁻ + Br₂CH-R → [Nu···CH(Br)···Br]⁻-R → NuCH(Br)-R + Br⁻

Second Substitution: Nu:⁻ + NuCH(Br)-R → [Nu···CH(Nu)···Br]⁻-R → Nu₂CH-R + Br⁻

The reactivity and choice of mechanism are influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature. numberanalytics.com

Cross-Coupling Reactions Utilizing the Bromo-Substituents

The presence of a bromine atom on the aromatic pyrimidine ring (C5-Br) and two on the methyl side chain (Cα-Br) offers opportunities for palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The C5-Br bond is an aryl-halide bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. illinois.edu

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. illinois.edu This method is widely used to form biaryl structures. For this compound, the Suzuki reaction is expected to occur selectively at the C5 position, given the high reactivity of aryl bromides in this transformation. researchgate.net The reactivity difference between the sp²-hybridized C5-Br and the sp³-hybridized Cα-Br allows for regioselective coupling.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. wikipedia.org Similar to the Suzuki coupling, this reaction is expected to proceed selectively at the C5-position of the pyrimidine ring. nih.govorganic-chemistry.org The reaction typically involves a palladium catalyst, a base, and often a phosphine (B1218219) ligand. rsc.org

The table below summarizes typical conditions for Suzuki-Miyaura reactions on 5-bromopyrimidine (B23866), which serves as a model for the reactivity of the target compound. acs.org

| Coupling Partner (Boronic Acid) | Catalyst | Base | Solvent | Yield (%) |

| Furan-3-boronic acid | Ni(gly)₂(TMEDA) | K₃PO₄ | 2-MeTHF/H₂O | 92 |

| Thiophene-2-boronic acid | Ni(gly)₂(TMEDA) | K₃PO₄ | 2-MeTHF/H₂O | 85 |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | ~80-90 |

| Pyridine-3-boronic acid | PdCl₂(dppf) | K₂CO₃ | DMF | ~70-85 |

*Yields are approximate and based on typical outcomes for Suzuki reactions with bromopyrimidines.

Stereochemistry becomes a critical consideration in cross-coupling reactions when a new stereocenter is formed or when an existing one is involved in the reaction. nih.govnih.gov For the achiral this compound, stereochemical outcomes depend on the nature of the coupling partner and the catalyst system.

Formation of New Stereocenters: If the coupling partner is prochiral, or if an asymmetric catalyst is used, the product can be formed as a mixture of enantiomers or diastereomers. The use of chiral ligands on the palladium catalyst can induce stereoselectivity, leading to an excess of one stereoisomer.

Atropisomerism: In Suzuki-Miyaura reactions that form biaryl compounds, restricted rotation around the newly formed single bond can lead to atropisomers (stereoisomers resulting from hindered rotation). This is particularly relevant when bulky groups are present at the ortho-positions of the biaryl linkage. beilstein-journals.orgnih.gov For a coupling at the C5 position of the pyrimidine, if the incoming aryl group has a large substituent, the resulting product could potentially exhibit atropisomerism.

Stereospecificity: If an enantioenriched coupling partner with a stereocenter is used (e.g., a chiral secondary alkylborane), the reaction can proceed with either retention or inversion of configuration at that center, depending on the reaction mechanism, particularly the transmetalation step. nih.govacs.org

Oxidation and Reduction Pathways of the Dibromomethyl Group

The dibromomethyl group is at an intermediate oxidation state and can be either oxidized to a carbonyl group or reduced to a methyl group.

Oxidation: The most common oxidation pathway for a gem-dihaloalkane like the dibromomethyl group is its conversion to an aldehyde. researchgate.net This transformation can be achieved using various reagents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. beilstein-journals.org

Reagents: Common methods include the Kornblum oxidation (using dimethyl sulfoxide, DMSO) or reaction with silver nitrate (B79036) in aqueous ethanol. Manganese dioxide (MnO₂) is also an effective oxidant for activated positions on heterocyclic rings. scribd.comnih.gov

Product: The expected product is 5-bromo-2-formylpyrimidine .

Reduction: The dibromomethyl group can be reduced to the corresponding monobromomethyl (-CH₂Br) or fully to the methyl (-CH₃) group. libretexts.orgmsu.edu

Reagents: Catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) is a common method for reducing alkyl halides. Metal-based reducing systems, such as zinc dust in acetic acid, can also be employed.

Products: Stepwise reduction can yield 5-bromo-2-(bromomethyl)pyrimidine and subsequently 5-bromo-2-methylpyrimidine . The extent of reduction can be controlled by the choice of reagents and reaction conditions.

The following table summarizes the primary oxidation and reduction products.

| Transformation | Reagent Example | Product | Product Structure |

| Oxidation | MnO₂ or AgNO₃/H₂O | 5-Bromo-2-formylpyrimidine | Br-C₄H₂N₂-CHO |

| Partial Reduction | Controlled H₂/Pd or Zn/CH₃COOH | 5-Bromo-2-(bromomethyl)pyrimidine | Br-C₄H₂N₂-CH₂Br |

| Full Reduction | H₂/Pd (forcing conditions) | 5-Bromo-2-methylpyrimidine | Br-C₄H₂N₂-CH₃ |

Investigating the Influence of Bromine Substituents on Pyrimidine Reactivity

The pyrimidine ring is an electron-deficient heterocycle, a characteristic that fundamentally governs its reactivity. The introduction of substituents, particularly halogens like bromine, profoundly alters the electronic landscape of the ring, thereby influencing its reaction pathways. The position of these substituents is critical, as it dictates the extent and nature of their electronic effects, which are a combination of inductive and resonance (mesomeric) influences. nih.gov In the case of this compound, the pyrimidine core is heavily substituted with bromine atoms, both on the ring at the C-5 position and on the methyl group at the C-2 position. This section will focus on the specific influence of the C-5 ring substituent and the general mechanisms for introducing it.

Effects of C-5 Bromine on Electrophilic Reactivity

The reactivity of the pyrimidine nucleus toward electrophiles is inherently low due to the electron-withdrawing nature of the two ring nitrogen atoms. Electrophilic substitution on an unsubstituted pyrimidine ring is difficult and, when forced, typically occurs at the C-5 position, which is the most electron-rich (or least electron-deficient) carbon atom.

The introduction of a bromine atom at the C-5 position, as seen in this compound, further modulates this reactivity. The C-5 bromine atom exerts two opposing electronic effects:

Inductive Effect (-I): As an electronegative element, bromine pulls electron density away from the pyrimidine ring through the sigma bond. This inductive effect is strongly deactivating, making the entire ring even less susceptible to attack by electrophiles.

Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons that can be donated into the aromatic system through resonance. This effect pushes electron density into the ring, which would typically activate it towards electrophilic attack.

In halogens, the inductive effect is significantly stronger than the mesomeric effect. Consequently, the net result is a strong deactivation of the pyrimidine ring towards electrophilic aromatic substitution. The presence of the C-5 bromine makes the ring much less reactive to electrophiles than even the already unreactive parent pyrimidine. Furthermore, with the most favorable site for electrophilic attack already occupied by a bromine atom, further substitutions of this type on the ring become exceedingly challenging.

Understanding Bromination Mechanisms in Pyrimidine Nuclei

The synthesis of 5-bromopyrimidines is a key process for creating versatile chemical intermediates. Given the electron-deficient nature of the pyrimidine ring, bromination does not always follow the typical electrophilic aromatic substitution mechanism seen in electron-rich aromatic systems like benzene. The specific mechanism and conditions depend heavily on the pyrimidine substrate and the brominating agent employed.

For certain activated pyrimidine derivatives, such as pyrimidin-2(1H)-one, studies in aqueous sulfuric acid have shown that bromination at the C-5 position proceeds via an addition-elimination mechanism. This involves a rapid initial formation of an addition intermediate, followed by a slower, acid-catalyzed elimination step to yield the final 5-bromo substituted product. rsc.org

For less activated pyrimidines, a variety of modern brominating agents have been developed to achieve efficient C-5 bromination. These methods often work under milder conditions than using elemental bromine. mdpi.com Common reagents include N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), and sodium monobromoisocyanurate (SMBI). mdpi.comnih.gov The efficiency of these reactions can often be enhanced. For instance, the bromination of uridine (B1682114) derivatives with DBDMH is significantly accelerated by the addition of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov

The table below summarizes various methods used for the C-5 bromination of pyrimidine derivatives, highlighting the diversity of reagents and conditions.

| Brominating Agent | Substrate Example | Solvent(s) | Additive(s) | Key Observation | Reference(s) |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 2′,3′,5′-tri-O-acetyluridine | CH₂Cl₂ | TMSOTf (Lewis Acid) | Addition of Lewis acid significantly enhances reaction rate. | nih.gov |

| N-Bromosuccinimide (NBS) | Cytidine (B196190) | DMF | None | Effective for bromination of cytidine at C-5. | nih.gov |

| Sodium Monobromoisocyanurate (SMBI) | 2'-O-Methyluridine | H₂O:CH₃CN | NaN₃ | Provides moderate to high yields for unprotected and protected nucleosides. | mdpi.com |

| Bromine (Br₂) | Pyrimidine Hydrogen Halide Salt | Aromatic Solvent (e.g., o-dichlorobenzene) | None | Forms a soluble complex, allowing for a controlled reaction at elevated temperatures. | google.com |

These tailored methodologies underscore the challenges posed by the deactivated pyrimidine nucleus and provide efficient pathways to crucial 5-bromo-pyrimidine intermediates.

Advanced Applications of 5 Bromo 2 Dibromomethyl Pyrimidine in Contemporary Chemical Research

Role as a Key Building Block in Complex Heterocyclic and Polycyclic Synthesis

The strategic placement of reactive bromine atoms on the pyrimidine (B1678525) ring of 5-Bromo-2-(dibromomethyl)pyrimidine makes it an ideal starting material for constructing intricate molecular frameworks. This compound readily participates in various cross-coupling reactions and nucleophilic substitutions, enabling the elaboration of the pyrimidine core into more complex heterocyclic and polycyclic systems.

Fused pyrimidine systems, which consist of a pyrimidine ring fused to another heterocyclic ring, are prevalent in many biologically active compounds. The reactivity of this compound facilitates the synthesis of these fused systems. For instance, the dibromomethyl group can undergo reactions to form a new ring fused to the pyrimidine core. This approach is instrumental in creating bioisosteres of known drugs or natural products, where a part of the molecule is replaced by a group with similar physical or chemical properties to enhance biological activity or pharmacokinetic profiles. Research has demonstrated the synthesis of novel fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, which exhibit significant biological activities. nih.govjchr.org

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. This compound serves as an excellent scaffold for generating libraries of diverse pyrimidine derivatives for such studies. The bromine atoms can be systematically replaced with various functional groups, allowing chemists to probe the effects of these modifications on the compound's interaction with its biological target. This systematic approach helps in identifying the key structural features required for optimal activity and selectivity. nih.govnih.gov For example, SAR studies on 2,4-disubstituted pyrimidine derivatives have revealed that the nature of the substituents at these positions significantly influences their inhibitory activity against enzymes like cholinesterases. nih.govnih.gov

| Derivative Type | Modification Strategy | Impact on Activity | Reference |

| 2,4-Disubstituted Pyrimidines | Varying steric and electronic properties of substituents at C-2 and C-4 positions. | Cholinesterase inhibition was found to be sensitive to these modifications. | nih.govnih.gov |

| Fused Pyrimidines | Intramolecular cyclization to form pyrido[2,3-d]pyrimidines. | Resulting compounds showed a range of biological activities. | nih.gov |

Development of Enzyme Inhibitors and Probes for Biological Pathway Elucidation

The pyrimidine scaffold is a common feature in many enzyme inhibitors. The ability to functionalize this compound at multiple positions allows for the rational design of potent and selective enzyme inhibitors. These inhibitors can serve as valuable tools for studying the function of specific enzymes in biological pathways. By blocking the activity of an enzyme, researchers can investigate the downstream effects and elucidate the enzyme's role in cellular processes. For instance, pyrimidine derivatives have been developed as inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov Additionally, pyrimidine-based compounds have been investigated as cholinesterase inhibitors for potential therapeutic use in Alzheimer's disease. nih.govnih.gov

Computational and Theoretical Investigations of 5 Bromo 2 Dibromomethyl Pyrimidine and Its Derivatives

Quantum Chemical and Density Functional Theory (DFT) Studies

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These studies on pyrimidine (B1678525) derivatives provide a theoretical framework to understand their reactivity and stability.

DFT calculations are frequently employed to determine the electronic properties of substituted pyrimidines. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a significant parameter that correlates with the chemical reactivity and kinetic stability of a molecule. dergipark.org.tr

For halogenated pyrimidines, the introduction of bromine atoms influences the electronic distribution and orbital energies. Studies on 5-bromopyrimidine (B23866) have shown that the presence of the bromine atom can alter the energy levels of the molecular orbitals compared to the parent pyrimidine molecule. mdpi.comnih.gov Quantum chemical calculations have been used to determine the first ionization energies of 5-bromopyrimidine, which was found to be 9.865 eV. mdpi.com The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions susceptible to nucleophilic and electrophilic attack. dergipark.org.tr In brominated pyrimidines, the electronegative bromine and nitrogen atoms typically create regions of negative electrostatic potential, while the hydrogen atoms and parts of the pyrimidine ring may exhibit positive potential.

| Compound | Method | First Ionization Energy (eV) |

|---|---|---|

| 5-Bromopyrimidine | Quantum Chemical Methods | 9.865 mdpi.com |

| 2-Bromopyrimidine | Quantum Chemical Methods | 9.911 mdpi.com |

| 5-Chloropyrimidine | Quantum Chemical Methods | 10.04 mdpi.com |

| 2-Chloropyrimidine | Quantum Chemical Methods | 10.12 mdpi.com |

| Thermodynamic Parameter | Significance | Computational Method |

|---|---|---|

| Heat of Formation (ΔfHө) | Indicates the energy change when a compound is formed from its constituent elements. | DFT (B3LYP/6-31G) researchgate.net |

| Standard Formation Free Energy (ΔfGө) | Determines the spontaneity of a formation reaction under standard conditions. | DFT (B3LYP/6-31G) researchgate.net |

| Entropy (Sө) | Measures the degree of randomness or disorder of a system. | DFT (B3LYP/6-31G*) researchgate.net |

| Gibbs Free Energy (G) | Predicts the spontaneity of a process and is dependent on temperature. | DFT (B3LYP/6-31G(d,p)) mdpi.com |

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a ligand (such as a pyrimidine derivative) and a biological target (like an enzyme or receptor).

Molecular docking simulations have been extensively used to predict the binding modes and affinities of pyrimidine derivatives to various biological targets, including enzymes implicated in cancer and other diseases. nih.govmdpi.com For example, pyrimidine derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) to predict their inhibitory potential. nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity, with lower scores generally indicating stronger binding. nih.gov These studies help in identifying the most promising candidates for further experimental investigation. While specific docking studies on 5-Bromo-2-(dibromomethyl)pyrimidine were not found, the general principles and methodologies are applicable. The presence of bromine atoms can influence binding through halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-receptor complex.

| Pyrimidine Derivative Type | Biological Target | Key Findings |

|---|---|---|

| Pyrimidine-coumarin-triazole conjugates | Dihydrofolate reductase (DHFR) and Tubulin | Predicted inhibitory activities against breast cancer targets. nih.gov |

| Indolyl-pyrimidine hybrids | EGFR kinase | Showed analogous interactions compared to the known inhibitor erlotinib. arabjchem.org |

| 4-(2-amino-3,5-dibromophenyl)-6-(4-substitutedphenyl) pyrimidin-2-amine derivatives | Cyclin-dependent kinase 2 (CDK2) | Identified compounds with good binding energies and potential antioxidant activity. nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | EGFRWT and EGFRT790M | Confirmed precise binding against the EGFR protein over 100 ns through MD simulations. nih.gov |

A crucial aspect of molecular docking is the identification of key amino acid residues within the receptor's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. For instance, in a study of pyrimidine derivatives targeting CDK2, specific hydrogen bonds were identified between the pyrimidine core and amino acid residues such as glutamic acid and lysine. nih.gov The analysis of these interactions provides a rational basis for the observed binding affinity and can guide the design of new derivatives with improved potency and selectivity. The dibromomethyl group in this compound could potentially engage in halogen bonding with electron-donating residues in a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

QSAR studies on pyrimidine derivatives have been successful in predicting their activity against various targets, including cancer cell lines and enzymes. nih.gov These models are typically built using a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For halogenated pyrimidine derivatives, descriptors that account for the presence and properties of the halogen atoms are particularly important. nih.gov

For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors used multiple linear regression (MLR) and artificial neural network (ANN) models to predict their anticancer activity. nih.gov The developed models showed good predictive power, with high correlation coefficients between the predicted and experimental activities. nih.gov Similarly, QSAR models have been developed for halogenated pyrimidine derivatives as inhibitors of human dihydroorotate dehydrogenase. nih.gov These studies demonstrate the utility of QSAR in guiding the design of new pyrimidine-based therapeutic agents. While a specific QSAR model for this compound is not available, the existing models for related compounds can provide valuable insights into the structural features that are likely to influence its biological activity.

| Pyrimidine Derivative Series | Biological Activity | Modeling Techniques | Key Outcome |

|---|---|---|---|

| Furopyrimidine and thienopyrimidine derivatives | VEGFR-2 inhibition (anticancer) | Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) | Developed predictive models with high correlation coefficients (R² up to 0.998 for ANN). nih.gov |

| Halogenated pyrimidine derivatives | Human Dihydroorotate Dehydrogenase (DHODH) inhibition | Bee Algorithm for descriptor selection and modeling | Achieved a high correlation coefficient (0.9627) for the predictive model. nih.gov |

| Pyrimidine-coumarin-triazole conjugates | Anti-breast cancer activity (MCF7 cells) | QSARINS software | Generated robust models (r² of 0.99) to predict the activity of newly designed compounds. nih.gov |

| Pyridopyrimidine derivatives | Anticancer activity (DHFR inhibitors) | Neural Network | Constructed a predictive model with a high total correlation coefficient (R = 0.925). scientific.net |

Molecular Dynamics Simulations to Elucide Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational stability and binding dynamics of molecules at an atomic level. mdpi.com While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on structurally related pyrimidine derivatives, such as 7H-pyrrolo[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine inhibitors. mdpi.commdpi.com These simulations provide crucial insights into how such molecules behave in a dynamic biological environment, for instance, when interacting with a protein target.

In a typical MD simulation, the system (e.g., a pyrimidine derivative bound to a protein) is placed in a simulated aqueous environment, and the trajectory of every atom is calculated over time by solving Newton's equations of motion. youtube.com Key parameters analyzed during these simulations include the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and binding free energy.

The RMSD measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value, with fluctuations typically under 0.1 nm, indicates that the protein-ligand complex has reached equilibrium and is conformationally stable. mdpi.com For example, in simulations of pyrido[3,4-d]pyrimidine inhibitors with the Mps1 kinase, the RMSD of the protein backbone stabilized after 140 nanoseconds, signifying a stable conformation. mdpi.com

The RMSF provides information on the flexibility of individual amino acid residues within the protein. mdpi.com Higher RMSF values suggest greater mobility, which can be indicative of loop regions or areas of the protein that undergo conformational changes upon ligand binding. mdpi.com Analysis of RMSF can highlight which parts of the protein are most affected by the interaction with the pyrimidine derivative.

Binding free energy calculations, often performed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to estimate the strength of the interaction between the ligand and its target. mdpi.comnih.gov This energy is decomposed into various components, including van der Waals interactions, electrostatic interactions, and solvation energies. mdpi.com Such calculations are vital for understanding the driving forces behind binding and for comparing the affinity of different derivatives. For instance, a study on 7H-pyrrolo[2,3-d]pyrimidine inhibitors of P21-Activated Kinase 4 (PAK4) used MM/GBSA to correlate calculated binding energies with experimental inhibitory capacities (IC50 values), revealing that van der Waals forces and nonpolar solvation energies were the primary contributors to the binding affinity. mdpi.com

The following table illustrates the type of data generated from MD simulations and binding free energy calculations for a series of 7H-pyrrolo[2,3-d]pyrimidine inhibitors targeting PAK4, demonstrating how computational methods can rationalize differences in biological activity. mdpi.com

| Compound | Experimental IC50 (nM) | Calculated Binding Affinity (kJ·mol⁻¹) | Calculated Binding Free Energy (ΔG_bind, kJ·mol⁻¹) |

|---|---|---|---|

| Inhibitor 5n | 1.5 | -36.784 | -126.356 |

| Inhibitor 5h | 3.8 | -35.530 | -112.604 |

| Inhibitor 5g | 4.8 | -35.530 | -106.553 |

| Inhibitor 5e | 22.1 | -34.694 | -91.194 |

By applying these computational techniques to this compound and its derivatives, researchers could predict their conformational preferences, identify stable binding modes within a target active site, and estimate their binding affinities, thereby guiding the rational design of more potent and selective molecules. nih.gov

Application of Retrosynthetic Analysis in the Design of Novel Pyrimidine Analogues

Retrosynthetic analysis is a problem-solving technique used in organic chemistry to plan the synthesis of complex molecules. wikipedia.org The process involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical steps known as "disconnections." wikipedia.org This method is instrumental in designing synthetic routes for novel pyrimidine analogues derived from a scaffold like this compound.

The core principle of retrosynthesis is to work backward from the desired final product to readily available starting materials. amazonaws.com For a novel pyrimidine analogue, the analysis would identify key functional groups and bonds that can be formed using reliable and well-established chemical reactions.

Considering a hypothetical novel target molecule derived from this compound, the retrosynthetic approach would involve several key disconnections. The 5-bromo and 2-(dibromomethyl) groups on the pyrimidine ring are versatile chemical handles for modification. For example, the bromine atom at the C5 position can be disconnected via a palladium-catalyzed cross-coupling reaction (like Suzuki or Sonogashira coupling), suggesting a precursor like this compound and a suitable boronic acid or alkyne.

The dibromomethyl group at the C2 position is a precursor to an aldehyde group, which can be formed via hydrolysis. This aldehyde can then serve as a key intermediate for a wide range of subsequent reactions, such as reductive amination, Wittig reactions, or condensation reactions to build more complex side chains.

The fundamental pyrimidine ring itself can be disconnected according to established synthetic methods. One of the most common strategies for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine-containing molecule like urea or guanidine (B92328).

A plausible retrosynthetic pathway for a novel pyrimidine analogue is outlined below. This example illustrates the logical process of simplifying a complex target molecule.

| Step | Retrosynthetic Transformation (Disconnection) | Precursor Structures | Forward Reaction Implied |

|---|---|---|---|

| 1 | Functional Group Interconversion (FGI) & C-N Disconnection | 5-Bromo-2-formylpyrimidine + Amine (R-NH₂) | Reductive Amination |

| 2 | Functional Group Interconversion (FGI) | This compound | Hydrolysis of the dibromomethyl group |

| 3 | C-C & C-N Ring Disconnection | A 1,3-dicarbonyl equivalent and an amidine | Prins-type cyclization/condensation |

| 4 | Simplification to Starting Materials | Malondialdehyde equivalent, Urea/Amidine, Brominating agent | Synthesis of the core pyrimidine ring |

This systematic approach allows chemists to explore multiple synthetic pathways and select the most efficient and practical route based on factors like yield, cost of starting materials, and reaction simplicity. wikipedia.org The design of novel bromo-pyrimidine analogues often starts from a readily available precursor like 5-bromo-2,4-dichloropyrimidine, which allows for sequential and selective modifications at different positions of the pyrimidine ring. nih.gov By applying retrosynthetic principles, researchers can logically plan the synthesis of a diverse library of compounds for biological screening. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Bromo-2-(dibromomethyl)pyrimidine, and how can purification challenges be addressed?

- Methodology : Brominated pyrimidines are typically synthesized via halogenation reactions. For example, 5-Bromo-2-chloropyrimidine is prepared using stannous chloride and hydrochloric acid to reduce nitro groups, followed by recrystallization from acetonitrile for purity . Analogous routes may apply to this compound, with dibromomethyl groups introduced via radical bromination or nucleophilic substitution. Purification challenges (e.g., removing excess brominating agents) can be mitigated using column chromatography or fractional crystallization.

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to avoid hydrolysis of the dibromomethyl group.

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Analytical Workflow :

- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT) to confirm substitution patterns. For example, pyrimidine protons typically resonate at δ 8.5–9.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., CHBrN).

- IR Spectroscopy : Identify C-Br stretches (~500–600 cm) and pyrimidine ring vibrations (~1600 cm) .

Q. What are the stability and storage requirements for brominated pyrimidines like this compound?

- Guidelines : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation. Avoid prolonged exposure to light, as brominated compounds may undergo photolytic debromination .

Advanced Research Questions

Q. How does the dibromomethyl group influence reactivity in cross-coupling reactions, and what strategies optimize its participation?

- Reactivity Insights : The dibromomethyl group can act as a leaving group in Suzuki-Miyaura or Ullmann couplings. For example, 2-Bromopyrimidine derivatives undergo palladium-catalyzed cross-coupling with boronic acids .

- Optimization : Use ligands like Pd(PPh) and bases such as KCO to enhance reaction efficiency. Monitor by F NMR if fluorinated partners are used .

Q. What intermolecular interactions dominate the crystal packing of brominated pyrimidines, and how do they affect material properties?

- Structural Analysis : X-ray crystallography of analogous compounds (e.g., 5-Bromo-2-chloropyrimidin-4-amine) reveals N–H···N hydrogen bonds and π-π stacking, forming 2D supramolecular networks . These interactions influence melting points and solubility.

- Methodology : Grow single crystals via slow evaporation from acetonitrile. Refine structures using software like SHELXL .

Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?

- Approach : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Bromine’s electron-withdrawing effect directs electrophiles to the 4-position of the pyrimidine ring . Validate predictions experimentally via nitration or sulfonation trials.

Q. What role does this compound play in medicinal chemistry as a building block?

- Applications : Brominated pyrimidines are intermediates in kinase inhibitor synthesis. For example, 5-Bromo-2-chloro-4-(dimethylamino)pyrimidine is used in early-stage drug discovery .

- Screening : Test cytotoxicity and target binding using assays like ELISA or SPR. Optimize bioavailability via prodrug strategies .

Methodological Notes

- Safety : Handle brominated compounds in fume hoods with PPE. Refer to SDS guidelines for acute toxicity (H301) and environmental hazards (WGK 3) .

- Data Contradictions : Some evidence reports conflicting melting points for similar compounds (e.g., 193–196°C vs. 213–215°C in ). Always validate purity via DSC or HPLC.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.